Cas no 2649057-71-4 (3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine)

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine
- EN300-1959860
- 2649057-71-4
-
- インチ: 1S/C9H7F3N2O/c10-9(11,12)8-7(2-1-4-14-8)3-5-13-6-15/h1-2,4H,3,5H2
- InChIKey: ICZYVZUJOIRFGP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=CN=1)CCN=C=O)(F)F
計算された属性
- せいみつぶんしりょう: 216.05104734g/mol
- どういたいしつりょう: 216.05104734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1959860-0.1g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 0.1g |
$1019.0 | 2023-09-17 | ||
Enamine | EN300-1959860-10.0g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 10g |
$4974.0 | 2023-05-23 | ||
Enamine | EN300-1959860-10g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 10g |
$4974.0 | 2023-09-17 | ||
Enamine | EN300-1959860-1g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1959860-0.25g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 0.25g |
$1065.0 | 2023-09-17 | ||
Enamine | EN300-1959860-1.0g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 1g |
$1157.0 | 2023-05-23 | ||
Enamine | EN300-1959860-0.5g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 0.5g |
$1111.0 | 2023-09-17 | ||
Enamine | EN300-1959860-5.0g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 5g |
$3355.0 | 2023-05-23 | ||
Enamine | EN300-1959860-2.5g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 2.5g |
$2268.0 | 2023-09-17 | ||
Enamine | EN300-1959860-0.05g |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |
2649057-71-4 | 0.05g |
$972.0 | 2023-09-17 |
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridineに関する追加情報
3-(2-Isocyanatoethyl)-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview
3-(2-Isocyanatoethyl)-2-(Trifluoromethyl)Pyridine (CAS No: 2649057-71-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, characterized by its pyridine ring substituted with a trifluoromethyl group and an isocyanatoethyl chain, exhibits unique chemical properties that make it a valuable building block in various applications.
The pyridine ring serves as the central aromatic structure, providing stability and reactivity to the molecule. The trifluoromethyl group attached at the 2-position introduces electron-withdrawing effects, enhancing the compound's reactivity and directing subsequent reactions. Meanwhile, the isocyanatoethyl group at the 3-position offers functional versatility, enabling further modifications such as polymerization or cross-linking reactions.
Recent studies have highlighted the potential of 3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing high-performance polymers with improved thermal stability and mechanical properties. The isocyanato group's reactivity allows for controlled polymerization, leading to materials suitable for aerospace and automotive industries.
In the pharmaceutical sector, this compound has shown promise as an intermediate in drug discovery processes. Its ability to undergo various substitution reactions makes it an ideal candidate for designing bioactive molecules with tailored pharmacokinetic profiles. Moreover, the trifluoromethyl group contributes to lipophilicity, enhancing drug absorption and bioavailability.
From a synthetic perspective, 3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine can be efficiently synthesized via a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of catalytic systems has further optimized its production, ensuring scalability for industrial applications.
As research continues to uncover new applications for this compound, its role in advancing material science and pharmaceutical development remains pivotal. Its unique combination of structural features positions it as a key player in modern chemical innovation.
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